![molecular formula C6H11Cl2N3O2 B1381428 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride CAS No. 1803566-40-6](/img/structure/B1381428.png)
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Overview
Description
“2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of propanoic acid where one of the hydrogen atoms in the methyl group is replaced by an amino group and the hydrogen atom in the methylene group is replaced by a 1H-pyrazol-4-yl group .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H
. This indicates that the compound has a pyrazole ring attached to a carbon atom, which is also attached to an amino group and a carboxylic acid group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.08 g/mol . It is a powder at room temperature . The compound’s InChI key is XXTQKDWDNZJAND-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
The pyrazole nucleus, to which 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride belongs, is a prominent scaffold in medicinal chemistry due to its therapeutic potential . Compounds with this nucleus have been explored for their anticancer and anti-inflammatory properties. The free amino group in the pyrazole ring can provide useful ligands for receptors or enzymes, which are crucial in the development of treatments for cancer and inflammation-related diseases .
Biological Activity: Enzyme Inhibition
Pyrazole derivatives have been identified as effective enzyme inhibitors. They play a significant role in the development of new pharmaceuticals that target enzymes responsible for disease progression. The structure of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride allows it to interact with various enzymes, potentially leading to the discovery of novel inhibitors .
Supramolecular Chemistry: Building Blocks
Due to its structural versatility, 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride can serve as a building block in supramolecular chemistry. It can be used to create complex structures with specific physical and chemical properties, which are valuable in the design of new materials .
Polymer Chemistry: Monomers
In polymer chemistry, the pyrazole ring is used as a monomer to synthesize polymers with unique characteristics. These polymers can have applications ranging from industrial to biomedical fields, where the properties of the pyrazole ring can impart stability and functionality .
Agricultural Chemistry: Pesticides and Herbicides
The pyrazole derivatives are known for their use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides. The structural features of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride could be exploited to develop new compounds that are more effective and environmentally friendly .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride can be used in chromatographic studies to help in the separation and analysis of complex mixtures. Its unique structure can provide specific interactions with analytes, improving the resolution and sensitivity of chromatographic methods .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQKDWDNZJAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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